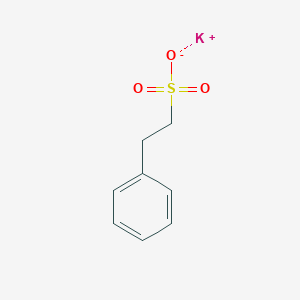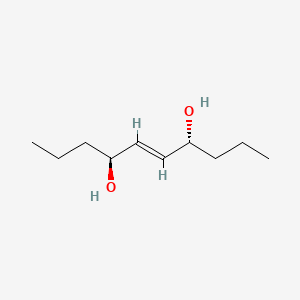
rel-(4R,7S,E)-Dec-5-ene-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(4R,7S,E)-Dec-5-ene-4,7-diol: is an organic compound characterized by its unique molecular structure, which includes a decene backbone with hydroxyl groups at the 4th and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4R,7S,E)-Dec-5-ene-4,7-diol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a precursor molecule, such as a decene derivative, using specific catalysts and reagents to achieve the desired stereochemistry at the 4th and 7th positions. The reaction conditions often include controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
rel-(4R,7S,E)-Dec-5-ene-4,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dec-5-en-4,7-dione, while reduction could produce decane-4,7-diol.
Aplicaciones Científicas De Investigación
rel-(4R,7S,E)-Dec-5-ene-4,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and in the development of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which rel-(4R,7S,E)-Dec-5-ene-4,7-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
rel-(4R,7S,E)-Dec-5-ene-4,7-diol: can be compared with other diols, such as:
Uniqueness
The unique aspect of this compound lies in its specific stereochemistry and the presence of a double bond in the decene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(E,4S,7R)-dec-5-ene-4,7-diol |
InChI |
InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10+ |
Clave InChI |
BXHJMGQEUSQVEF-JKEVLIGASA-N |
SMILES isomérico |
CCC[C@H](/C=C/[C@H](CCC)O)O |
SMILES canónico |
CCCC(C=CC(CCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
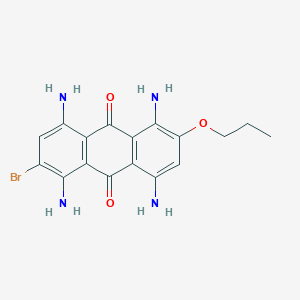

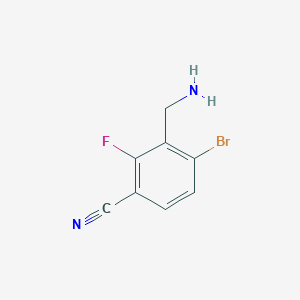
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
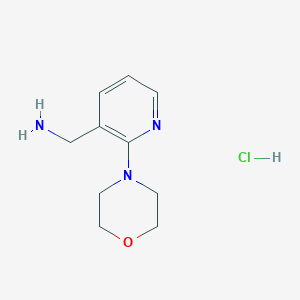
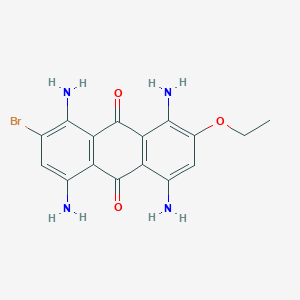
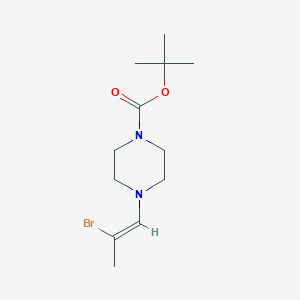
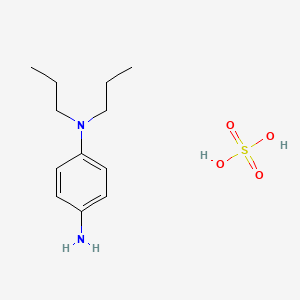
![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
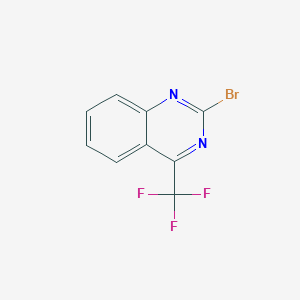
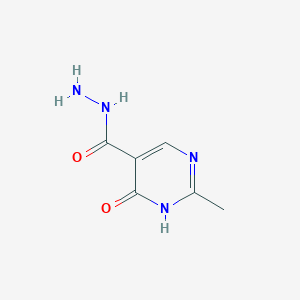
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
